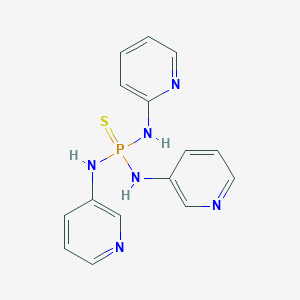
N,N',Ninvertedexclamationmark+/--Tris(3-pyridinyl)phosphorothioictriamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide: is a compound with significant interest in the field of chemistry due to its unique structure and properties. It consists of three pyridine rings attached to a phosphorothioic triamide core, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide typically involves the reaction of phosphorothioic triamide with pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet the demand for the compound in various applications. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The pyridine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioic oxides, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s unique structure and reactivity are explored for potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential use in treating various diseases.
Industry: In the industrial sector, N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide is used as an additive in materials science. Its properties enhance the performance of polymers and other materials, making it valuable in manufacturing processes.
Mécanisme D'action
The mechanism by which N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N,N’,N’'-Tri-2-pyridinylphosphoric triamide
- N,N’,N’'-Tri-2-pyridinylphosphoric triamide
- N,N’,N’'-Tri-2-pyridinylphosphorothioic triamide
Uniqueness: N,N’,Ninvertedexclamationmark+/–Tris(3-pyridinyl)phosphorothioictriamide stands out due to its specific arrangement of pyridine rings and the phosphorothioic triamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H15N6PS |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
N-bis(pyridin-3-ylamino)phosphinothioylpyridin-2-amine |
InChI |
InChI=1S/C15H15N6PS/c23-22(19-13-5-3-8-16-11-13,20-14-6-4-9-17-12-14)21-15-7-1-2-10-18-15/h1-12H,(H3,18,19,20,21,23) |
Clé InChI |
PPQSLFWTOUEZSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NP(=S)(NC2=CN=CC=C2)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)

![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)

![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)





![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13151117.png)
